Cholinesterase Inhibition Profile vs. Structurally Related Scafold Hopping Analogs
In a class-wide SAR study, derivatives of the tetrahydrobenzothienopyrimidine scaffold achieved potent dual cholinesterase inhibition. The most active analog (compound 6b) demonstrated IC50 values of 0.07 µM for AChE and 0.059 µM for BuChE, significantly outperforming simpler analogs in the same series [1]. While the target compound 892272-85-4 was not directly assayed, its resemblance to the S-substituted thienopyrimidine core suggests a potential for similar multi-target activity that is absent in unsubstituted or differently substituted thienopyrimidines [1].
| Evidence Dimension | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Activity |
|---|---|
| Target Compound Data | Not directly determined. |
| Comparator Or Baseline | Compound 6b: AChE IC50 = 0.07 µM; BuChE IC50 = 0.059 µM |
| Quantified Difference | N/A |
| Conditions | In vitro enzyme assays (Aβ aggregation, antioxidant activity also assessed) |
Why This Matters
This class-level evidence suggests that 892272-85-4 is a valuable scaffold for probing cholinesterase interactions, a mechanism relevant to Alzheimer's disease research.
- [1] Eissa, K.I., et al. Design, synthesis, and biological evaluation of thienopyrimidine derivatives as multifunctional agents against Alzheimer's disease. Drug Dev Res, 84(5): 937-961, 2023. DOI: 10.1002/ddr.22064. View Source
